Cas no 2228280-54-2 (tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate)
tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate
- tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate
- 2228280-54-2
- EN300-1891323
-
- Inchi: 1S/C15H20N2O4/c1-15(2,3)21-14(19)17-12-9-10(20-4)5-6-11(12)13(18)7-8-16/h5-6,9,13,18H,7H2,1-4H3,(H,17,19)
- InChI Key: ZVIRSMOFUXKWFZ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=C(C=CC=1C(CC#N)O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 292.14230712g/mol
- Monoisotopic Mass: 292.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 91.6Ų
tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1891323-0.05g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 0.05g |
$780.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-0.1g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 0.1g |
$817.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-0.25g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 0.25g |
$855.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-0.5g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 0.5g |
$891.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-1.0g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1891323-2.5g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 2.5g |
$1819.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-5.0g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1891323-10.0g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1891323-1g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 1g |
$928.0 | 2023-09-18 | ||
| Enamine | EN300-1891323-5g |
tert-butyl N-[2-(2-cyano-1-hydroxyethyl)-5-methoxyphenyl]carbamate |
2228280-54-2 | 5g |
$2692.0 | 2023-09-18 |
tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate
Introduction to Tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate (CAS No. 2228280-54-2)
Tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate, with the chemical formula C₁₃H₁₅NO₄, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate incorporates several functional groups that make it a versatile intermediate in synthetic chemistry.
The CAS number 2228280-54-2 uniquely identifies this compound and distinguishes it from other chemical entities. This specificity is crucial in ensuring accurate documentation, handling, and research applications. The compound's molecular design includes a carbamate group attached to a phenyl ring, which is further modified with a cyano-substituted ethylene chain and a methoxy group at the 5-position. Such modifications contribute to its reactivity and potential biological activity.
In recent years, there has been growing interest in carbamate-based compounds due to their diverse pharmacological properties. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive molecules. The presence of the tert-butyl group enhances the stability of the compound, making it a valuable building block in organic synthesis. Additionally, the cyano and hydroxy functionalities introduce reactivity that can be exploited in further derivatization and functionalization processes.
One of the most compelling aspects of tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate is its potential application in the development of novel therapeutic agents. Research has indicated that phenylcarbamates exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of functional groups in this compound suggests that it may interact with biological targets in a unique manner, offering new avenues for drug discovery.
The methoxy group at the 5-position of the phenyl ring is particularly noteworthy, as it can influence the electronic properties of the molecule and its interaction with biological systems. This feature makes tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate a promising candidate for further investigation in medicinal chemistry. Studies have shown that methoxy-substituted phenols often exhibit enhanced bioavailability and improved pharmacokinetic profiles, which are critical factors in drug development.
The cyano group on the ethylene chain adds another layer of complexity to the compound's structure. Cyano groups are known to participate in various chemical reactions, including nucleophilic addition and condensation reactions. This reactivity can be leveraged to synthesize more complex molecules or to modify existing structures for improved biological activity. The combination of these functional groups makes tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate a versatile tool in synthetic chemistry.
In recent research, there has been a focus on developing new methodologies for synthesizing carbamate derivatives with enhanced biological activity. The stability provided by the tert-butyl group allows for easier handling and manipulation during synthetic processes, while the presence of other functional groups provides multiple sites for further modification. This flexibility makes tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate an attractive candidate for use in drug discovery programs.
The pharmaceutical industry has increasingly recognized the importance of intermediates like carbamates in developing new drugs. These intermediates serve as critical building blocks that can be modified to produce compounds with desired pharmacological properties. The unique structure of tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate positions it as a valuable asset in such endeavors.
Ongoing studies are exploring the potential applications of this compound in various therapeutic areas. Preliminary results suggest that it may have applications beyond traditional pharmaceuticals, including use in agrochemicals and specialty chemicals. The broad utility of carbamate-based compounds underscores their importance in modern chemistry.
The synthesis and characterization of novel carbamates continue to be areas of active research. Advances in synthetic methodologies have enabled chemists to access increasingly complex structures with precision and efficiency. This progress is crucial for expanding the arsenal of tools available for drug development.
In conclusion, tert-butyl N-2-(2-cyano-1-hydroxyethyl)-5-methoxyphenylcarbamate (CAS No. 2228280-54-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for researchers working on drug discovery and development. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in shaping the future of medicine.
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